molecular formula C9H11N3 B13102461 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13102461
M. Wt: 161.20 g/mol
InChI Key: GJLTXRWLJHQRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . Its structure features a tetrahydropyrimidine ring substituted at the 2-position with a pyridin-3-yl (nicotinyl) group . The SMILES notation for the compound is C1CNC(=NC1)c1cccnc1 . This compound is offered for research purposes. For Research Use Only . Not intended for diagnostic or therapeutic use. The specific applications, research value, and mechanism of action of this compound are areas for ongoing scientific investigation and are not detailed here. Researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-pyridin-3-yl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C9H11N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2,(H,11,12)

InChI Key

GJLTXRWLJHQRCR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the tetrahydropyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.

Scientific Research Applications

Biological Activities

Research has indicated that 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine exhibits several promising biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity in both in vitro and in vivo studies. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Specific derivatives have demonstrated efficacy against strains of Mycobacterium tuberculosis, indicating potential use as anti-tubercular agents .
  • Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation. The structural features of the compound may contribute to its effectiveness against specific cancer types.

Synthetic Methodologies

Numerous synthetic routes have been developed for the preparation of this compound. Notable methods include:

  • Heterogeneous Catalysis : A recent study highlighted a simple and mild protocol for synthesizing derivatives of this compound using heterogeneous catalysis under ambient conditions. This method allows for the efficient transformation of starting materials into desired products with good yields .
  • Diverse Reaction Conditions : Various reaction conditions have been explored to optimize the synthesis of this compound derivatives. Factors such as solvent choice and temperature significantly influence the yield and purity of the final products .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Anti-Tubercular Agents : A series of novel substituted compounds derived from this scaffold were designed and synthesized. These compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The most active derivatives were further evaluated for cytotoxicity against human cell lines, confirming their safety profile .
  • Inhibition Studies : Molecular docking studies have been employed to explore the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the structure-activity relationships that govern their efficacy .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key Compounds and Their Activities:
Compound Name Substituents/Modifications Biological Activity Key Interactions/Mechanisms References
2-(Pyridin-3-yl)-THP Pyridin-3-yl at position 2 Anti-inflammatory (COX-1/2 inhibition) Pending detailed docking studies
N-(4-Chlorophenyl)-THP-carboxamide (3g) 4-Chlorophenyl carboxamide at position 2 46.7% anti-inflammatory response (COX-1/2) Hydrogen bond with Tyr355 (2.9 Å) in COX-1
N-[4-Chloro-3-(CF₃)phenyl]-THP-carboxamide (3j) Trifluoromethylphenyl carboxamide 46.4% anti-inflammatory response (COX-1/2) Enhanced hydrophobic interactions with COX
Pyrantel Pamoate Thienyl-ethenyl group Anthelmintic (neuromuscular paralysis) Nicotinic acetylcholine receptor agonist
2-(4-Chlorophenyl)-THP 4-Chlorophenyl at position 2 Antimicrobial, antiviral Structural rigidity from chloro substitution

Structural Insights :

  • Anti-inflammatory carboxamides (3g, 3j) : The carboxamide group is critical for COX-1/2 inhibition, forming hydrogen bonds (e.g., 2.9 Å with Tyr355 in COX-1) and enhancing binding affinity. These derivatives outperform Diclofenac in complex strength .
  • Pyrantel analogs : Substitution with thienyl or hydroxyphenyl groups shifts activity toward anthelmintic effects via cholinergic receptor modulation .
  • Aryl-substituted THPs : Electron-withdrawing groups (e.g., Cl, Br) improve stability and conformational restriction, influencing bioactivity .

Pharmacokinetic and Drug-Likeness Profiles

  • 3g and 3j : Predicted high oral bioavailability due to balanced logP values and hydrogen-bonding capacity, aligning with Lipinski’s rules .
  • Pyrantel analogs : Lower bioavailability due to bulkier substituents (e.g., pamoate salt) but effective for topical or veterinary use .
  • 2-(4-Chlorophenyl)-THP : Moderate solubility but favorable metabolic stability, as inferred from in silico studies .

Conformational and Spectroscopic Analysis

  • Restricted rotation : Aryl substituents (e.g., 4-chlorophenyl) impose steric hindrance, stabilizing active conformers and enhancing receptor binding .
  • Spectroscopic signatures :
    • IR : Carboxamide C=O stretches at ~1650 cm⁻¹ .
    • NMR : Pyridin-3-yl protons resonate at δ 8.3–8.5 ppm (aromatic) and δ 3.1–3.4 ppm (tetrahydropyrimidine CH₂) .

Biological Activity

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydropyrimidine ring substituted with a pyridine group, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in disease pathways. For example, it exhibits inhibitory effects on certain kinases that are implicated in cancer progression.
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.
  • Antioxidant Activity : The presence of the pyridine moiety enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent efficacy.

Cell LineIC50 Value (µM)
MCF-72.74
A5491.96

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound's antimicrobial efficacy has been tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
A. flavus64 µg/mL

These results indicate that this compound has potential as an antimicrobial agent.

Anti-inflammatory Properties

In animal models of inflammation, this compound has shown significant anti-inflammatory effects. It inhibited paw edema in rats more effectively than standard anti-inflammatory drugs like indomethacin.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated the anticancer effects of various pyrimidine derivatives. Among them, this compound exhibited the highest potency against the MCF-7 and A549 cell lines .
  • Antimicrobial Evaluation : In a comparative study on antimicrobial agents against E. coli and S. aureus, this compound demonstrated superior activity compared to traditional antibiotics .
  • Inflammation Model : Research conducted on inflammatory responses indicated that treatment with this compound resulted in a significant reduction in edema compared to controls .

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